molecular formula C13H21ClN2O B008933 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride CAS No. 100800-07-5

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride

Cat. No. B008933
M. Wt: 256.77 g/mol
InChI Key: ZRIGFIATTYUJLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives often involves nucleophilic substitution reactions, cyclization, and subsequent functionalization. For example, the synthesis of related compounds involves aminomethylation of key precursors with paraformaldehyde and morpholine, followed by reaction with Grignard reagents to introduce various substituents, leading to tertiary aminoalkanol hydrochlorides with potential biological activities (Isakhanyan et al., 2016).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by their cyclized ether-amines, which significantly influence their reactivity and interaction with biological targets. Crystal structure analysis of similar compounds reveals that these molecules often exhibit distinct conformations that facilitate their biological activities. For instance, the crystal structure of a morpholine-containing complex showed a half-boat conformation for the phosphorinone ring, highlighting the influence of ring conformation on chemical properties and reactivity (Borkenhagen et al., 1996).

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) discusses a compound, which is a high affinity, orally active human neurokinin-1 (h-NK1) receptor antagonist. This compound demonstrates effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

  • Antibacterial Activity : Research conducted by Isakhanyan et al. (2014) explores the antibacterial activity of tertiary aminoalkanols hydrochlorides, which include morpholine derivatives. These compounds have shown promising results in combating bacterial infections (Isakhanyan et al., 2014).

  • Antitumor Activity : Another study by Isakhanyan et al. (2016) investigates the antitumor activity of certain tertiary aminoalkanols, including morpholine derivatives. These compounds could potentially be used in cancer treatment (Isakhanyan et al., 2016).

  • Antimicrobial Properties : A paper by Yeromina et al. (2019) discusses the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives. These compounds have shown effectiveness against both bacterial and fungal strains (Yeromina et al., 2019).

  • Cerebral-Activating and Antidepressive Properties : Kojima et al. (1985) synthesized a compound that demonstrated strong antidepressive activities and potent cerebral-activating properties. This suggests its potential use in treating depression and enhancing cognitive functions (Kojima et al., 1985).

  • Antihypoxic Actions : Ukrainets et al. (2014) synthesized N-R-amides hydrochlorides, demonstrating significant antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).

properties

IUPAC Name

1-morpholin-4-yl-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;/h2-6,11,13H,7-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGFIATTYUJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610037
Record name 1-(Morpholin-4-yl)-1-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride

CAS RN

100800-07-5
Record name 1-(Morpholin-4-yl)-1-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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